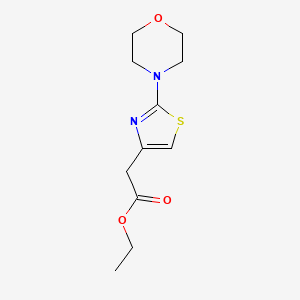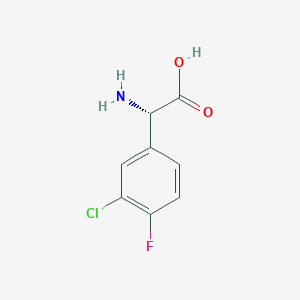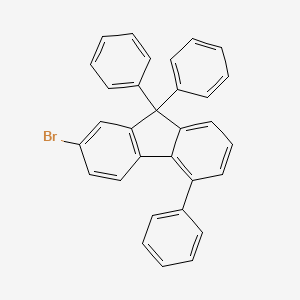
4-Nitrophenyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-nitrophenol and 4-hydroxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-hydroxybenzoate typically involves the esterification reaction between 4-nitrophenol and 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use a continuous flow reactor, which allows for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-nitrophenol and 4-hydroxybenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-hydroxybenzoic acid.
Reduction: 4-aminophenyl 4-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 4-hydroxybenzoate primarily involves its hydrolysis to release 4-nitrophenol and 4-hydroxybenzoic acid. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 4-nitrophenol can further undergo reduction or other chemical transformations, depending on the conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar ester compound used in enzyme assays.
4-Nitrophenyl phosphate: Used as a substrate in phosphatase assays.
4-Hydroxybenzoic acid esters (Parabens): Widely used as preservatives in cosmetics and pharmaceuticals.
Uniqueness
4-Nitrophenyl 4-hydroxybenzoate is unique due to its dual functional groups (nitro and hydroxyl) on the aromatic rings, which allow for a wide range of chemical reactions and applications. Its ability to undergo hydrolysis and release 4-nitrophenol makes it particularly useful in enzymatic studies and as a model compound in organic synthesis.
Propiedades
Fórmula molecular |
C13H9NO5 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H9NO5/c15-11-5-1-9(2-6-11)13(16)19-12-7-3-10(4-8-12)14(17)18/h1-8,15H |
Clave InChI |
CYWNZPAZMXPMFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


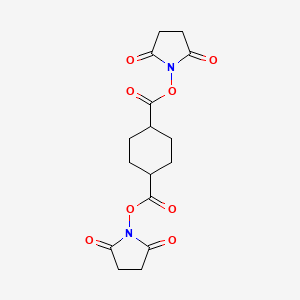
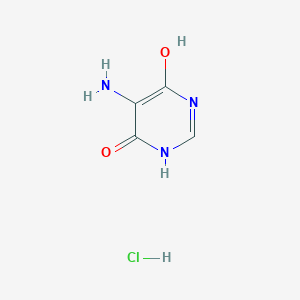

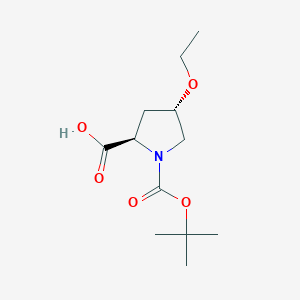
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
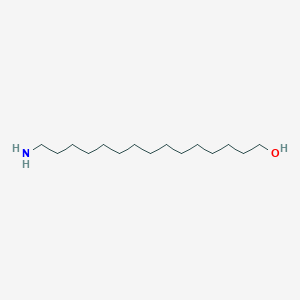
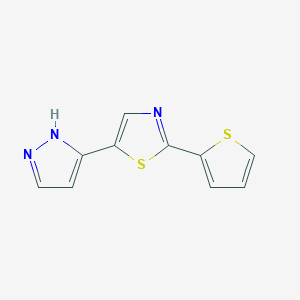

![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
